Cas no 1057729-89-1 (1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine)

1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine is a specialized organic compound featuring a piperazine core functionalized with a 2,3-dimethylphenyl group and a 1-(2-phenylethenesulfonyl)piperidine-4-carbonyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of sulfonyl and carbonyl groups enhances its reactivity, making it suitable for further derivatization. Its piperazine and piperidine components may contribute to binding affinity in receptor-targeted applications. The compound’s well-defined stereochemistry and modular design offer versatility in drug discovery, while its stability under standard conditions ensures reliable handling in synthetic workflows. Further research is warranted to explore its pharmacological or industrial applications.
1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine structure
1057729-89-1 structure
商品名:1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine
CAS番号:1057729-89-1
MF:C26H33N3O3S
メガワット:467.623525381088
CID:5976196
PubChem ID:25700234

1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine 化学的及び物理的性質

名前と識別子

    • EN300-26600432
    • Z26849662
    • 1-(2,3-dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine
    • 1057729-89-1
    • 1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine
    • インチ: 1S/C26H33N3O3S/c1-21-7-6-10-25(22(21)2)27-16-18-28(19-17-27)26(30)24-11-14-29(15-12-24)33(31,32)20-13-23-8-4-3-5-9-23/h3-10,13,20,24H,11-12,14-19H2,1-2H3/b20-13+
    • InChIKey: ITHHNCUYQCNGPD-DEDYPNTBSA-N
    • ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCC(C(N2CCN(C3C=CC=C(C)C=3C)CC2)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 467.22426310g/mol
  • どういたいしつりょう: 467.22426310g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 771
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 69.3Ų

1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26600432-0.05g
1-(2,3-dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine
1057729-89-1 95.0%
0.05g
$212.0 2025-03-20

1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine 関連文献

1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazineに関する追加情報

Comprehensive Overview of 1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine (CAS No. 1057729-89-1)

The compound 1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine (CAS No. 1057729-89-1) is a sophisticated small molecule with a unique structural framework, combining a piperazine core with a piperidine carbonyl group and a phenyl ethenesulfonyl moiety. Its intricate design has garnered significant attention in pharmaceutical and biochemical research, particularly in the context of targeted drug discovery and enzyme modulation. Researchers are increasingly exploring its potential applications in kinase inhibition, GPCR targeting, and allosteric modulation, aligning with current trends in precision medicine.

One of the most compelling aspects of CAS No. 1057729-89-1 is its dual functionality, which enables interactions with multiple biological targets. The 2,3-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in neuropharmacology applications. Meanwhile, the sulfonyl linker contributes to metabolic stability, addressing a common challenge in drug development. Recent studies have highlighted its relevance in inflammatory pathways and cell signaling cascades, making it a candidate for autoimmune and oncology research.

From a synthetic chemistry perspective, the preparation of 1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine involves multi-step organic transformations, including amide coupling and sulfonylation reactions. These processes require stringent control over reaction conditions to achieve high yields and purity—a topic frequently searched by synthetic chemists in academic and industrial settings. The compound’s chirality and conformational flexibility further underscore the importance of advanced analytical techniques like HPLC and X-ray crystallography for characterization.

In the era of AI-driven drug discovery, CAS No. 1057729-89-1 has emerged as a subject of computational modeling studies. Molecular docking simulations suggest high affinity for protein-protein interaction interfaces, a hot topic in drug repurposing research. Its structural features align with the growing demand for fragment-based drug design (FBDD) libraries, as evidenced by its inclusion in commercial screening collections. This positions the compound as a valuable tool for high-throughput screening (HTS) campaigns.

Environmental and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 1057729-89-1 remains an active area of investigation. Preliminary data indicate favorable pharmacokinetic properties, with particular interest in its CYP450 enzyme interactions—a frequent search query among pharmacologists. The compound’s logP and solubility metrics also make it a case study for QSAR modeling, bridging experimental and in silico approaches.

As the scientific community shifts toward green chemistry principles, synthetic routes for 1-(2,3-Dimethylphenyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine are being optimized to reduce hazardous byproducts. This aligns with industry-wide searches for sustainable synthetic methodologies and catalytic alternatives. The compound’s heterocyclic architecture also serves as a template for bioisostere development, a strategy gaining traction in medicinal chemistry forums.

In conclusion, CAS No. 1057729-89-1 represents a nexus of structural innovation and therapeutic potential. Its multifaceted applications—from drug discovery to chemical biology tools—reflect broader trends in life sciences research. Continued exploration of its structure-activity relationships (SAR) and polypharmacology will likely yield insights applicable to diverse disease models, cementing its role in modern biomolecular research.

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